4-Fluoro-6-methoxypyridine-2-carbaldehyde
Description
4-Fluoro-6-methoxypyridine-2-carbaldehyde is a fluorinated and methoxy-substituted pyridine derivative with an aldehyde functional group at the 2-position. The aldehyde group at position 2 makes it a versatile intermediate for condensation reactions, such as the formation of Schiff bases or heterocyclic scaffolds .
Properties
IUPAC Name |
4-fluoro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVWMHBLFIROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxypyridine-2-carbaldehyde typically involves the introduction of the fluorine and methoxy groups onto the pyridine ring, followed by the formylation at the 2-position. One common method includes the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under mild conditions. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where the pyridine derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation: 4-Fluoro-6-methoxypyridine-2-carboxylic acid.
Reduction: 4-Fluoro-6-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-methoxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxypyridine-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially altering their function. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its interaction with molecular targets. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Fluoro-6-methoxypyridine-2-carbaldehyde with analogous pyridine and pyrimidine derivatives, focusing on substituent effects, functional groups, and inferred reactivity:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- Fluorine and Methoxy Synergy : The combination of fluorine (electron-withdrawing) and methoxy (electron-donating) groups in the main compound creates a polarized pyridine ring. This contrasts with 4-Chloro-5-fluoro-2-methylpyridine (), where chlorine and fluorine compete for electron withdrawal, likely reducing ring activation for electrophilic substitution compared to the main compound .
- Aldehyde Position : The aldehyde at position 2 in the main compound differs from 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde (aldehyde at position 3), which may alter regioselectivity in reactions like nucleophilic additions or cyclizations .
Functional Group Reactivity :
- The aldehyde group in the main compound is more reactive than the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (), enabling facile condensation with amines or hydrazines. However, the carboxylic acid derivative may exhibit stronger hydrogen-bonding interactions, impacting crystallization behavior .
Biological and Catalytic Potential: Fluorinated pyridines, such as 2-Fluoro-5-(4-fluorophenyl)pyridine (), are often explored for antimicrobial or anticancer activity due to fluorine’s metabolic stability. The main compound’s aldehyde group could enhance its utility as a precursor for bioactive imine derivatives .
Biological Activity
4-Fluoro-6-methoxypyridine-2-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. The presence of the fluorine atom and methoxy group in its structure contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C7H6FNO2
- Molecular Weight : 155.13 g/mol
- Functional Groups : Aldehyde, Fluoro, Methoxy
The unique structural features of this compound allow it to engage in various biochemical interactions, making it a valuable candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Cytotoxicity : Research has demonstrated that it may have cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Cytotoxicity Studies
In a study involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), the cytotoxic effects of this compound were assessed using an MTT assay. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with cellular macromolecules. This interaction can disrupt normal cellular processes, leading to cell death in cancer cells or inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
